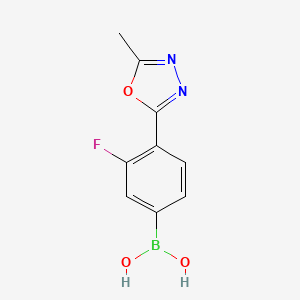

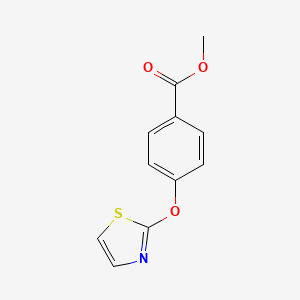

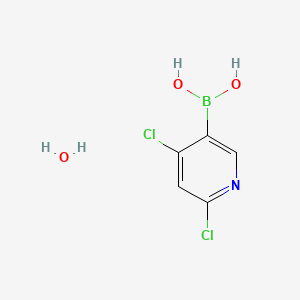

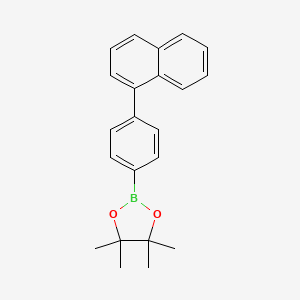

![molecular formula C12H8F2N4O2S B1393208 N-(3,4-二氟苯基)-[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺 CAS No. 1291486-52-6](/img/structure/B1393208.png)

N-(3,4-二氟苯基)-[1,2,4]三唑并[4,3-a]吡啶-8-磺酰胺

描述

“N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolo compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of triazolo compounds can be optimized using various techniques. For example, the geometry optimization of the molecular structure of a studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

Triazolo compounds can undergo various chemical reactions. For instance, a pale yellow solid was obtained with a yield of 92% after a certain reaction . The reaction resulted in a compound with a melting point of 188–189 °C .Physical And Chemical Properties Analysis

Triazolo compounds exhibit various physical and chemical properties. For example, a certain compound was found to be a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) δ was 8.63–8.48 (m, 2H), among other values .科学研究应用

Antifungal Activity

This compound has been evaluated for its inhibitory effects on various fungal pathogens such as Rhizoctonia cerealis , Helminthosporium sativum , and Fusarium graminearum . The studies suggest that certain derivatives of triazolo[4,3-a]pyridine exhibit significant antifungal properties .

Insecticidal Activity

In addition to its antifungal capabilities, this class of compounds has also been tested for insecticidal activity. The results indicate potential use in protecting crops from insect-related damages .

Antibacterial Activity

Research has shown that triazolo[4,3-a]pyridine derivatives can have antibacterial effects. Newly synthesized derivatives were tested and showed minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .

Antimalarial Drug Development

A virtual library was designed for the development of new and potent antimalarial drugs using novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment. This indicates a promising avenue for creating effective treatments against malaria .

作用机制

Target of Action

The primary target of N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is falcipain-2 , an enzyme in the Plasmodium falciparum parasite . Falcipain-2 plays a crucial role in the life cycle of the parasite, particularly in the degradation of human haemoglobin .

Mode of Action

The compound interacts with falcipain-2, inhibiting its function . This inhibition prevents the parasite from degrading haemoglobin, which is essential for its growth . Therefore, the compound effectively hinders the development of the parasite.

Biochemical Pathways

The inhibition of falcipain-2 disrupts the biochemical pathway of haemoglobin degradation in Plasmodium falciparum. This disruption affects the parasite’s ability to grow and reproduce, leading to its eventual death .

Result of Action

The result of the compound’s action is the effective killing of the Plasmodium falciparum parasite . By inhibiting falcipain-2, the compound prevents the parasite from growing and reproducing, leading to its death . This makes the compound a potential candidate for antimalarial drug development.

Action Environment

The action of N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is influenced by various environmental factors. For instance, low-temperature conditions can affect the nucleophilic attack during the synthesis of similar compounds . Additionally, the compound’s stability, efficacy, and action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

未来方向

Given the versatile biological activities of triazolo compounds , there is potential for further exploration and development of these compounds. For instance, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . This suggests potential future directions in the research and development of triazolo compounds.

属性

IUPAC Name |

N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N4O2S/c13-9-4-3-8(6-10(9)14)17-21(19,20)11-2-1-5-18-7-15-16-12(11)18/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQLXUCXKVTWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

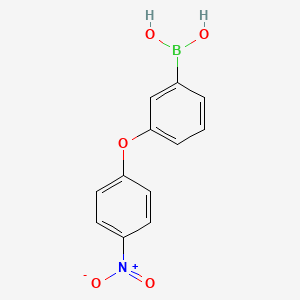

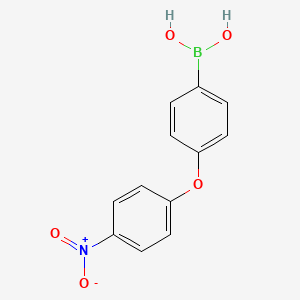

![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)